molecular formula C11H6BrNO B1338986 3-Bromo-7-hydroxy-1-naphthonitrile CAS No. 550998-30-6

3-Bromo-7-hydroxy-1-naphthonitrile

Cat. No.: B1338986
CAS No.: 550998-30-6
M. Wt: 248.07 g/mol
InChI Key: RGAMVVJGWSZBFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-7-hydroxy-1-naphthonitrile is an organic compound with the molecular formula C11H6BrNO. It is a derivative of naphthalene, characterized by the presence of a bromine atom at the third position, a hydroxyl group at the seventh position, and a nitrile group at the first position. This compound is known for its applications in various fields of scientific research, particularly in organic synthesis and medicinal chemistry .

Preparation Methods

The synthesis of 3-Bromo-7-hydroxy-1-naphthonitrile typically involves the bromination of 7-hydroxy-1-naphthonitrile. One common method includes the following steps :

    Starting Material: 7-Hydroxy-1-naphthonitrile.

    Reagents: Bromine, glacial acetic acid, hydrochloric acid, and stannous chloride.

Chemical Reactions Analysis

3-Bromo-7-hydroxy-1-naphthonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles under appropriate conditions.

    Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction Reactions: The nitrile group can be reduced to form amines or aldehydes.

Common reagents and conditions used in these reactions include:

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-Bromo-7-hydroxy-1-naphthonitrile has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Medicinal Chemistry: It is used in the development of potential therapeutic agents due to its structural features that can interact with biological targets.

    Material Science: It is employed in the synthesis of novel materials with specific properties, such as fluorescence or conductivity.

    Biological Studies: It is used in studies involving enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.

Mechanism of Action

The mechanism of action of 3-Bromo-7-hydroxy-1-naphthonitrile depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The bromine and hydroxyl groups can form hydrogen bonds or participate in other interactions with the active sites of enzymes, leading to inhibition or modulation of their activity. The nitrile group can also interact with biological targets, affecting their function.

Comparison with Similar Compounds

3-Bromo-7-hydroxy-1-naphthonitrile can be compared with other similar compounds, such as:

    3-Bromo-7-methoxy-1-naphthonitrile: Similar structure but with a methoxy group instead of a hydroxyl group, which can affect its reactivity and interactions.

    7-Hydroxy-1-naphthonitrile: Lacks the bromine atom, leading to different chemical properties and reactivity.

    3-Bromo-1-naphthonitrile: Lacks the hydroxyl group, affecting its solubility and potential interactions with biological targets.

Properties

IUPAC Name

3-bromo-7-hydroxynaphthalene-1-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6BrNO/c12-9-3-7-1-2-10(14)5-11(7)8(4-9)6-13/h1-5,14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGAMVVJGWSZBFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=C(C=C(C=C21)Br)C#N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90462355
Record name 3-BROMO-7-HYDROXY-1-NAPHTHONITRILE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90462355
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

550998-30-6
Record name 3-BROMO-7-HYDROXY-1-NAPHTHONITRILE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90462355
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a mixture of 7-hydroxy-1-naphthonitrile (26.03 g, 154.0 mmol) and glacial acetic acid (400 mL) was added bromine (51.8 g, 323 mmol). The mixture was stirred at 100° C. for 6 hr. HCl (400 mL of 12 N solution) and SnCl2 (69 g, 308 mmol) were added and the mixture was stirred at 100° C. for 1 hour. The resulting solution was cooled to room temperature and poured into water (1 l). The resulting yellow precipitate was collected by filtration, dried under vacuum, and triturated with ethyl acetate to yield 14.68 g (38%) of the title compound as an off-white solid. An analytical sample was prepared by preparative reverse phase HPLC to yield the title compound as a white solid: mp 222-224° C.; 1H NMR (DMSO-d6): δ 7.28-7.35 (2H, m), 7.97 (1H, d, J=8.73 Hz), 8.26 (1H, s), 8.47 (1H, s), 10.65 (1H, s); MS (ESI) m/z246/247 (M−H)−.
Quantity
26.03 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
51.8 g
Type
reactant
Reaction Step Two
Name
Quantity
400 mL
Type
reactant
Reaction Step Three
Name
Quantity
69 g
Type
reactant
Reaction Step Three
Name
Quantity
1 L
Type
solvent
Reaction Step Four
Yield
38%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Bromo-7-hydroxy-1-naphthonitrile
Reactant of Route 2
Reactant of Route 2
3-Bromo-7-hydroxy-1-naphthonitrile
Reactant of Route 3
Reactant of Route 3
3-Bromo-7-hydroxy-1-naphthonitrile
Reactant of Route 4
Reactant of Route 4
3-Bromo-7-hydroxy-1-naphthonitrile
Reactant of Route 5
3-Bromo-7-hydroxy-1-naphthonitrile
Reactant of Route 6
3-Bromo-7-hydroxy-1-naphthonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.